Nelociguat - 625115-52-8

Nelociguat

Catalog Number: EVT-276984
CAS Number: 625115-52-8
Molecular Formula: C19H17FN8O2
Molecular Weight: 408.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nelociguat is a member of the class of pyrazolopyridines that is 1H-pyrazolo[3,4-b]pyridine which is substituted by a 2-fluorobenzyl and 4,6-diamino-5-[(methoxycarbonyl)amino]pyrimidin-2-yl groups at positions 1 and 3, respectively. It is an active metabolite of riociguat and a soluble guanylate cyclase stimulator developed by Bayer for the treatment of erectile dysfunction and heart failure. It has a role as a soluble guanylate cyclase activator, an antihypertensive agent, a drug metabolite and a vasodilator agent. It is a pyrazolopyridine, a member of monofluorobenzenes, a carbamate ester and an aminopyrimidine.
Overview

Nelociguat is a small molecule drug classified as a soluble guanylate cyclase activator. It is primarily investigated for its therapeutic potential in treating conditions such as pulmonary hypertension and chronic heart failure. The compound is known for its ability to enhance the activity of soluble guanylate cyclase, an important enzyme in the cardiovascular system that mediates the effects of nitric oxide.

Source and Classification

Nelociguat, also referred to by its developmental code BAY 604552, belongs to a class of compounds known as guanylate cyclase stimulators. These compounds are synthesized through chemical processes and do not occur naturally. They are designed to mimic or enhance the physiological effects of nitric oxide by increasing intracellular levels of cyclic guanosine monophosphate, a secondary messenger involved in vasodilation and other cellular functions .

Synthesis Analysis

The synthesis of nelociguat involves multiple steps that typically include the formation of key intermediates followed by final modifications to yield the active compound. The synthetic pathway often utilizes various organic reactions, including condensation and cyclization strategies, to construct the complex molecular framework of nelociguat.

Technical Details

  1. Starting Materials: The synthesis begins with readily available precursors that are transformed through a series of reactions.
  2. Key Reactions:
    • Formation of Indazole Derivatives: This step is crucial as nelociguat is derived from lificiguat, which itself is an indazole derivative.
    • Modification Steps: Subsequent reactions introduce functional groups necessary for enhancing biological activity and solubility.
  3. Purification: The final product undergoes purification techniques such as crystallization or chromatography to achieve the desired purity suitable for pharmacological evaluation .
Molecular Structure Analysis

Nelociguat has a complex molecular structure characterized by its unique arrangement of atoms that facilitate its biological activity.

Structure Data

  • Molecular Formula: C19H17FN8O2
  • Molecular Weight: Approximately 392.38 g/mol
  • InChIKey: FTQHGWIXJSSWOY-UHFFFAOYSA-N
  • Structural Features: The compound contains multiple functional groups, including a pyrazolo[3,4-b]pyridine moiety, which plays a critical role in its interaction with soluble guanylate cyclase .
Chemical Reactions Analysis

The chemical reactivity of nelociguat is primarily attributed to its functional groups that facilitate interactions with biological targets.

Reactions and Technical Details

  1. Activation Mechanism: Nelociguat acts by binding to soluble guanylate cyclase, leading to an increase in cyclic guanosine monophosphate levels.
  2. Vascular Smooth Muscle Relaxation: The increase in cyclic guanosine monophosphate results in vasodilation, which is beneficial in treating conditions like pulmonary hypertension.
  3. Concentration-Dependent Effects: Nelociguat exhibits concentration-dependent effects on vascular smooth muscle cells, indicating its potential efficacy across varying dosages .
Mechanism of Action

The mechanism through which nelociguat exerts its effects involves several biochemical pathways:

  1. Binding to Soluble Guanylate Cyclase: Nelociguat enhances the activity of soluble guanylate cyclase independent of nitric oxide, thus promoting the conversion of guanosine triphosphate to cyclic guanosine monophosphate.
  2. Cyclic Guanosine Monophosphate Pathway Activation: The elevated levels of cyclic guanosine monophosphate lead to relaxation of vascular smooth muscle cells, ultimately resulting in decreased blood pressure and improved blood flow.
  3. Potential for Therapeutic Use: Its unique action mechanism positions nelociguat as a promising candidate for treating various cardiovascular diseases .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of nelociguat is essential for evaluating its pharmacokinetics and bioavailability.

Physical Properties

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may require protection from light and moisture.
  • Lipophilicity: Exhibits moderate lipophilicity, influencing its absorption and distribution characteristics within biological systems .
Applications

Nelociguat's primary applications lie within scientific research and clinical settings:

  1. Pulmonary Hypertension Treatment: Investigated for its ability to reduce pulmonary artery pressure.
  2. Chronic Heart Failure Management: Explored as a potential therapy for patients with heart failure with reduced ejection fraction.
  3. Research Tool: Utilized in preclinical studies to understand the role of soluble guanylate cyclase in various physiological processes .
Introduction to Nelociguat in Pharmacological Research

Nelociguat as a Soluble Guanylate Cyclase (sGC) Stimulator

Nelociguat (BAY 60-4552) is a nitric oxide (NO)-sensitive soluble guanylate cyclase (sGC) stimulator that directly targets the heme-containing form of this key enzyme in the cardiovascular signaling pathway [1] [8]. As a small molecule drug, Nelociguat exhibits a dual mechanism of action: it directly stimulates sGC independently of nitric oxide availability while simultaneously sensitizing the enzyme to endogenous NO [3] [8]. This synergistic action significantly enhances the production of cyclic guanosine monophosphate (cGMP), a crucial second messenger that regulates vascular tone, inhibits platelet aggregation, and modulates cellular proliferation pathways [5] [6].

Structurally, Nelociguat belongs to the class of pyrazolopyridine derivatives, characterized by a core aminopyrimidine structure with specific substitutions that optimize its binding affinity to sGC [6]. The compound interacts with a well-defined binding pocket located between the β H-NOX (heme-nitric oxide/oxygen binding) domain and the central coiled-coil (CC) domain of sGC [5] [8]. This binding stabilizes the enzyme's active conformation, particularly when complexed with NO, by preventing the release of NO from the heme pocket—a mechanism recently elucidated through cryo-EM studies of human sGC [5]. Unlike sGC activators (e.g., cinaciguat) that target the oxidized or heme-free enzyme, Nelociguat specifically requires the reduced, heme-containing form of sGC for its activity, making it particularly effective in physiological conditions where the NO-sGC-cGMP pathway remains partially functional but compromised [3] [8].

Table 1: Structural and Functional Comparison of Select sGC Modulators

CompoundChemical ClasssGC Form TargetedBinding SiteSynergy with NO
NelociguatPyrazolopyridineReduced heme-containingβ H-NOX/CC domain interfaceYes
RiociguatPyrazolopyridineReduced heme-containingβ H-NOX/CC domain interfaceYes
VericiguatPyrazolopyridineReduced heme-containingβ H-NOX/CC domain interfaceYes
YC-1BenzylindazoleReduced heme-containingβ H-NOX/CC domain interfaceYes
CinaciguatCarboxylic acid derivativeOxidized/heme-freeHeme-binding pocket (vacant)No

Preclinical studies have demonstrated Nelociguat's potent vasodilatory and antiproliferative effects across multiple disease models. In spontaneously hypertensive stroke-prone rats (SHR-SP), Nelociguat administration significantly attenuated hypertension-induced end-organ damage, reduced microalbuminuria, and improved survival rates [1]. These protective effects were attributed to the compound's ability to enhance cGMP signaling, leading to improved endothelial function and reduced vascular remodeling. In pulmonary hypertension models, Nelociguat reversed pulmonary vascular remodeling and right ventricular hypertrophy by targeting both the vasculature and myocardial tissue [3] [8]. The compound's efficacy extends to renal protection, where it mitigates fibrosis and inflammation in diabetic nephropathy models through cGMP-dependent inhibition of the TGF-β signaling pathway [4] [8].

Historical Development and Research Milestones

The development of Nelociguat emerged from systematic structure-activity relationship (SAR) studies following the discovery of the prototype sGC stimulator YC-1 (lificiguat) in the mid-1990s [4] [6]. Bayer AG researchers pioneered this drug class, synthesizing and screening numerous derivatives to optimize potency, pharmacokinetics, and target specificity. Nelociguat represented a significant milestone in this program as an early clinical candidate specifically designed for cardiovascular indications [6] [8].

Key phases in Nelociguat's development include:

  • 2000s: Preclinical Optimization - Nelociguat (BAY 60-4552) was identified as a lead compound with improved enzymatic potency (EC₅₀ ~100 nM) and selectivity compared to YC-1. Its distinct molecular signature included a carbamate ester moiety that enhanced binding interactions with sGC's β subunit, particularly residue Ser81, which contributes to higher binding affinity than earlier analogs [5] [6].

  • 2007-2010: Early Clinical Evaluation - Phase I clinical trials (NCT00565565) investigated Nelociguat's impact on pulmonary and systemic hemodynamics in patients with biventricular chronic heart failure and pulmonary hypertension. This proof-of-concept study established its ability to significantly improve hemodynamic parameters following single oral dosing [2]. Subsequent randomized trials (NCT01110590, NCT01168817) explored its co-administration with vardenafil for erectile dysfunction, demonstrating synergistic benefits through complementary cGMP-elevating mechanisms [2] [7].

  • Post-2013: Shifting Research Focus - Despite promising early results, clinical development of Nelociguat was deprioritized following the approval of riociguat (2013) and vericiguat (2021) [4] [7]. Research emphasis shifted toward these compounds with superior pharmacokinetic profiles and established clinical benefit in pulmonary arterial hypertension (PAH) and heart failure with reduced ejection fraction (HFrEF) [4] [9]. Nevertheless, Nelociguat remains an important pharmacological tool for studying sGC physiology, particularly its role in renal and metabolic diseases where newer sGC stimulators show therapeutic potential [4] [6].

Figure: Evolution of sGC Stimulators from YC-1 to Clinical Candidates

Early Prototype (YC-1) → Nelociguat (BAY 60-4552) → Riociguat (BAY 63-2521) → Vericiguat (BAY 1021189)↑                        ↑                        ↑                        ↑1995: Discovery        2000s: Preclinical        2013: FDA approved       2021: FDA approvedoptimization              for PAH/CTEPH            for HFrEF

Recent bibliometric analyses indicate a resurgence of interest in sGC pharmacology, with Nelociguat maintaining relevance in mechanistic studies of vascular and fibrotic diseases [4]. Its structural blueprint continues to inform next-generation sGC stimulators like HEC95468, currently in phase I trials for heart failure and pulmonary arterial hypertension [9]. Research on Nelociguat has established foundational insights into the therapeutic potential of sGC stimulation beyond vasodilation—including anti-fibrotic, metabolic, and neurohormonal effects—guiding ongoing drug discovery efforts targeting the NO-sGC-cGMP pathway [4] [6] [8].

Properties

CAS Number

625115-52-8

Product Name

Nelociguat

IUPAC Name

methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate

Molecular Formula

C19H17FN8O2

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C19H17FN8O2/c1-30-19(29)24-14-15(21)25-17(26-16(14)22)13-11-6-4-8-23-18(11)28(27-13)9-10-5-2-3-7-12(10)20/h2-8H,9H2,1H3,(H,24,29)(H4,21,22,25,26)

InChI Key

FTQHGWIXJSSWOY-UHFFFAOYSA-N

SMILES

COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N

Solubility

Soluble in DMSO, not in water

Synonyms

BAY60-4552; BAY 60-4552; BAY-60-4552; BAY604552; BAY-604552; BAY 604552; Nelociguat

Canonical SMILES

COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.